
AMG-548
Descripción general
Descripción
AMG-548 es un inhibidor potente y selectivo de la enzima p38 alfa quinasa de proteína activada por mitógeno. Esta enzima juega un papel crucial en la regulación de las respuestas inflamatorias y el estrés celular. This compound ha sido estudiado extensamente por sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades inflamatorias como la artritis reumatoide .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de AMG-548 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar altos rendimientos y pureza .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso se optimiza para la eficiencia, la rentabilidad y las consideraciones ambientales. Esto incluye el uso de reactores de flujo continuo, sistemas automatizados y estrictas medidas de control de calidad para garantizar la consistencia y el cumplimiento de las normas regulatorias .
Análisis De Reacciones Químicas
Kinase Inhibition Profile
AMG-548 exhibits high selectivity for p38α but also interacts with other kinases, as shown in enzymatic assays:
Target Kinase | IC₅₀ (nM) | Ki (nM) | Selectivity vs. p38α |
---|---|---|---|
p38α | 0.5 | 0.5 | – |
p38β | 3.6 | 3.6 | ~7-fold less selective |
p38γ | 2600 | 2600 | >5,000-fold |
p38δ | 4100 | 4100 | >8,000-fold |
CKIδ | – | 39 | – |
CKIε | – | 61 | – |
JNK2 | – | 39 | – |
JNK3 | – | 61 | – |
Key Findings :
-
This compound inhibits p38α with sub-nanomolar potency (Ki = 0.5 nM) but shows limited selectivity over p38β (Ki = 3.6 nM) .
-
Cross-reactivity with CKIδ/ε (Ki = 39–61 nM) explains its inhibition of Wnt/β-catenin signaling, independent of p38α .
2.1. Inhibition of Cytokine Production
This compound suppresses pro-inflammatory cytokines via p38α blockade:
Assay System | Target Cytokine | IC₅₀ (nM) |
---|---|---|
LPS-stimulated human blood | TNFα | 3 |
LPS-stimulated human blood | IL-1β | 7 |
TNFα-induced IL-8 | IL-8 | 0.7 |
IL-1β-induced IL-6 | IL-6 | 1.3 |
Mechanistic Insights :
-
Blocks phosphorylation of downstream kinases (e.g., MAPKAPK2/3), reducing cytokine transcription/translation .
-
Thermal shift assays confirm direct binding to p38α, increasing its melting temperature (ΔTₘ = +14.8°C) .
2.2. Modulation of Wnt/β-Catenin Signaling
This compound inhibits Wnt signaling through off-target CKIδ/ε inhibition:
Assay System | Observation |
---|---|
β-catenin-driven luciferase | IC₅₀ = 1.5 µM (vs. 0.5 nM for p38α) |
U2OS-EFC cells | Disruption of CKIδ/ε-mediated Wnt activation |
Key Reactions :
-
Competes with ATP-binding sites of CKIδ/ε, preventing phosphorylation of Dishevelled (Dvl) proteins .
-
No inhibition observed with selective p38 inhibitors (VX-745, Scio-469), confirming CKIδ/ε dependence .
3.1. Solubility and Stability
Property | Value |
---|---|
Solubility (DMSO) | 49.8 mg/mL |
Stability | -20°C (stable for ≥3 years) |
3.2. Thermal Stabilization
Condition | ΔTₘ (°C) vs. Control |
---|---|
This compound (10 µM) | +14.8 |
SB203580 (10 µM) | +7.0 |
Significance : Thermal profiling confirms target engagement in cells and lysates .
In Vivo Pharmacokinetics
Species | Half-life (t₁/₂) | Oral Bioavailability (F) |
---|---|---|
Rat | 4.6 hours | 62% |
Dog | 7.3 hours | 47% |
Implications : Sustained plasma concentrations support efficacy in arthritis models .
Synthetic Considerations
While synthesis details are proprietary, key steps include:
-
Formation of the pyrimidinone core via cyclocondensation.
-
Stereoselective introduction of the (S)-2-amino-3-phenylpropylamine moiety.
-
Functionalization with naphthalenyl and pyridinyl groups.
Clinical Development Challenges
Aplicaciones Científicas De Investigación
Pharmacological Profile
Mechanism of Action:
AMG-548 selectively inhibits p38α kinase, which plays a crucial role in mediating inflammatory responses. Its potency is highlighted by a Ki value of 0.5 nM against p38α, with over 1000-fold selectivity against other kinases, including p38β, p38γ, and p38δ . The compound has shown efficacy in inhibiting pro-inflammatory cytokines such as TNFα and IL-1β in whole blood assays, with IC50 values of 3 nM and 7 nM respectively .
Chemical Structure:
- Molecular Formula: C29H27N5O
- CAS Registry Number: 864249-60-5
Rheumatoid Arthritis
This compound was primarily developed for the treatment of rheumatoid arthritis (RA). The rationale for targeting p38α was based on its role in driving pro-inflammatory cytokine expression and osteoclast formation. However, clinical trials revealed that while this compound effectively inhibited TNFα production, it also caused significant liver enzyme elevation, leading to the termination of its clinical development .
Other Inflammatory Conditions
Beyond rheumatoid arthritis, this compound has been explored for potential applications in various inflammatory conditions due to its broad anti-inflammatory effects. It has shown efficacy in preclinical models of arthritis and other inflammatory diseases . However, the adverse effects observed during trials have limited its progression into broader clinical use.
Clinical Trials Overview
The following table summarizes key clinical trial outcomes related to this compound:
Trial Phase | Condition | Outcome | Notes |
---|---|---|---|
Phase 1 | Rheumatoid Arthritis | Terminated due to liver toxicity | Elevated liver enzymes noted |
Phase 1 | Other Inflammatory Diseases | Limited data available; efficacy noted but safety concerns arose | Not progressed beyond Phase 1 |
In vitro and In vivo Studies
In vitro studies have demonstrated that this compound can inhibit LPS-stimulated TNFα production effectively. The compound's selectivity allows it to be tested against various kinases without significant cross-reactivity. However, the observed hepatotoxicity in animal models raised concerns regarding its safety profile .
In vitro Efficacy Data:
Assay Type | Target Cytokine | IC50 (nM) |
---|---|---|
Whole Blood Assay | TNFα | 3 |
Whole Blood Assay | IL-1β | 7 |
In vivo Pharmacokinetics:
Animal Model | Half-life (hours) | Bioavailability (%) |
---|---|---|
Rat | 4.6 | 62 |
Dog | 7.3 | 47 |
Mecanismo De Acción
AMG-548 ejerce sus efectos inhibiendo selectivamente la enzima p38 alfa quinasa de proteína activada por mitógeno. Esta inhibición interrumpe las vías de señalización involucradas en la producción de citocinas proinflamatorias, como el factor de necrosis tumoral alfa y la interleucina-1 beta. Al bloquear estas vías, this compound reduce la inflamación y las respuestas al estrés celular .
Comparación Con Compuestos Similares
Compuestos similares
SB203580: Otro inhibidor selectivo de la p38 alfa quinasa de proteína activada por mitógeno, pero con diferentes perfiles de selectividad y potencia.
VX-745: Un inhibidor de la p38 alfa quinasa de proteína activada por mitógeno altamente selectivo con aplicaciones similares pero diferente estructura química.
Scio-469: Otro inhibidor de la p38 alfa quinasa de proteína activada por mitógeno con distintas propiedades farmacocinéticas
Singularidad de AMG-548
This compound es único en su alta selectividad para la isoforma p38 alfa sobre otras isoformas como p38 beta, p38 gamma y p38 delta. Esta selectividad reduce la probabilidad de efectos fuera del objetivo y mejora su potencial terapéutico. Además, this compound ha demostrado una potente inhibición de la producción de citocinas proinflamatorias, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades inflamatorias .
Actividad Biológica
AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cellular responses to stress and inflammation. This compound has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune diseases.
- Chemical Name : 2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone
- Molecular Formula : C29H27N5O
- Molecular Weight : 461.558 g/mol
- CAS Number : 864249-60-5
Inhibition Profile
This compound exhibits a highly selective inhibition profile against various kinases, particularly p38α, with an IC50 value of 0.5 nM. Its selectivity is notable as it shows over 1000-fold selectivity against other p38 isoforms (p38β, p38γ, and p38δ) and 36 other kinases. The inhibition constants (Ki values) for these isoforms are as follows:
Kinase | Ki (nM) |
---|---|
p38α | 0.5 |
p38β | 3.6 |
p38γ | 2600 |
p38δ | 4100 |
Additionally, this compound has been reported to inhibit whole blood LPS-stimulated TNFα production with an IC50 of 3 nM, indicating its potential efficacy in inflammatory conditions .
This compound's mechanism of action involves the inhibition of casein kinase 1 isoforms δ and ε (CKIδ/ε), which are crucial for Wnt/β-catenin signaling pathways. This inhibition leads to a reduction in Wnt signaling activity, as evidenced by assays demonstrating its effects on β-catenin-driven luciferase activity .
Efficacy in Preclinical Models
In preclinical studies, this compound has shown efficacy in both acute and chronic models of arthritis, demonstrating its potential as a therapeutic agent for inflammatory diseases. Its ability to modulate cytokine production further supports its role in managing inflammation .
Case Studies and Clinical Implications
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as TNFα and IL-1β in response to LPS stimulation in whole blood assays .
- Potential in Autoimmune Disorders : Given the dysregulated activity of p38 MAPK in autoimmune diseases, this compound's selective inhibition may provide a novel therapeutic approach for conditions like rheumatoid arthritis and multiple sclerosis .
- Comparison with Other Inhibitors : Unlike traditional ATP-competitive p38 inhibitors that have failed in clinical trials, this compound's non-ATP competitive nature offers a promising alternative mechanism that may enhance its therapeutic viability .
Summary Table of Biological Activities
Activity | IC50 (nM) | Comments |
---|---|---|
Inhibition of p38α | 0.5 | Highly selective |
Inhibition of TNFα | 3 | Effective in LPS-stimulated models |
Inhibition of CKIδ/ε | Not specified | Critical for Wnt signaling |
Selectivity against other kinases | >1000-fold | Demonstrates broad specificity |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of AMG-548 in modulating inflammatory pathways?
this compound acts as a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), with a Ki value of 0.5 nM for p38α. It suppresses pro-inflammatory cytokine production (e.g., TNFα) by blocking p38α-mediated signaling, which is critical in acute and chronic inflammatory models such as arthritis. Researchers should validate its activity using LPS-stimulated whole-blood assays (IC50 = 3 nM for TNFα inhibition) .
Q. How does this compound’s selectivity profile compare across p38 MAPK isoforms?
this compound exhibits >1,000-fold selectivity for p38α over p38γ (Ki = 2,600 nM) and p38δ (Ki = 4,100 nM), with moderate inhibition of p38β (Ki = 36 nM). To confirm selectivity, use kinase panel screenings or immobilized metal affinity polarization (IMAP) assays, which differentiate binding affinities across isoforms .
Q. What standard in vitro and in vivo models are appropriate for studying this compound’s anti-inflammatory effects?
In vitro: LPS-stimulated TNFα production in human whole blood (IC50 = 3 nM) or primary airway epithelial cells for mucus production studies. In vivo: Rodent models of arthritis, with pharmacokinetic monitoring (e.g., rat bioavailability F = 62%, t1/2 = 4.6 hours). Ensure dose ranges avoid toxicity observed at higher concentrations (e.g., MAPK pathway overinhibition) .
Q. How should researchers validate this compound’s target engagement in cellular assays?
Use phospho-specific antibodies to detect downstream p38α targets (e.g., MAPKAPK2 phosphorylation). Combine with isoform-specific siRNA knockdowns to confirm on-target effects .
Advanced Research Questions
Q. What experimental approaches mitigate confounding effects from this compound’s inhibition of casein kinase 1 (CKIδ/ε)?
this compound directly inhibits CKIδ/ε (Ki = ~100 nM), which modulates Wnt/β-catenin signaling. To isolate p38α effects, employ CRISPR-edited cell lines lacking CKIδ/ε or co-administer selective Wnt pathway inhibitors. Include controls for off-target kinase activity using broad-spectrum kinase profiling .
Q. How can conflicting data on this compound’s efficacy across inflammatory models be resolved?
Discrepancies may arise from species-specific pharmacokinetics (e.g., dog t1/2 = 7.3 hours vs. rat) or model-dependent cytokine profiles. Use transcriptomics or phosphoproteomics to map pathway activation and correlate with dosing regimens. Cross-validate findings with structurally distinct p38 inhibitors (e.g., SB203580) .
Q. What are the implications of this compound’s suspended clinical development for preclinical studies?
Although this compound showed promising cytokine inhibition in ex vivo human trials, its clinical suspension due to elevated liver function tests (LFTs) underscores the need for rigorous toxicity screening in preclinical models. Monitor hepatic biomarkers (e.g., ALT/AST) in chronic dosing studies and compare with safer analogs .
Q. How does this compound’s weak MAPK13 inhibition impact studies of IL-13–driven mucus production?
this compound has limited potency against MAPK13 (IC50 > 1 µM), unlike newer DFG-out inhibitors. In airway inflammation models, pair this compound with MAPK13-selective inhibitors to dissect pathway-specific contributions to mucus hypersecretion .
Q. What pharmacokinetic parameters are critical for optimizing this compound dosing in rodent studies?
Key parameters include:
- Bioavailability (F): 62% in rats, 47% in dogs.
- Half-life (t1/2): 4.6 hours (rat), 7.3 hours (dog).
- Dose proportionality: Maintain plasma concentrations >3x IC50 for sustained TNFα suppression. Use LC-MS/MS to quantify drug levels in plasma and tissues .
Q. How can researchers address this compound’s cross-reactivity with JNK2/3 (Ki = 39–61 nM) in kinase studies?
Employ JNK2/3 knockout models or use selective JNK inhibitors (e.g., SP600125) as negative controls. Perform time-resolved kinase inhibition assays to differentiate early p38α vs. delayed JNK effects .
Q. Methodological Best Practices
- Data Reproducibility : Adhere to guidelines for reporting kinase inhibitor studies (e.g., detailed IC50/Ki determination methods, batch-to-batch variability checks) .
- Toxicity Screening : Include liver function tests in chronic dosing protocols, referencing clinical findings .
- Pathway Crosstalk : Use multi-omics approaches to map unintended Wnt or JNK pathway modulation .
For experimental design support, consult institutional pharmacology cores or open-access platforms like PubChem for compound validation data (exclude non-peer-reviewed sources like BenchChem) .
Propiedades
IUPAC Name |
2-[[(2S)-2-amino-3-phenylpropyl]amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20/h2-16,18,25H,17,19,30H2,1H3,(H,32,33)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVKVJIRFKVPBF-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=C(N=C1NC[C@H](CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347617 | |
Record name | 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864249-60-5 | |
Record name | AMG 548 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864249605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 864249-60-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMG-548 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGR0H531I4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.